Cas no 106595-93-1 (2-4-(Dimethylamino)phenyl-1,2-benzothiazol-3-one)

2-4-(Dimethylamino)phenyl-1,2-benzothiazol-3-one 化学的及び物理的性質
名前と識別子
-
- 2-4-(Dimethylamino)phenyl-1,2-benzothiazol-3-one
- SCHEMBL2537036
- BDBM46707
- 106595-93-1
- CHEMBL1714438
- 2-[4-(dimethylamino)phenyl]-1,2-benzothiazol-3-one
- BS-48805
- starbld0007468
- cid_25181216
- F75448
- MLS-0390896.0001
- 2-(4-(Dimethylamino)phenyl)benzo[d]isothiazol-3(2H)-one
-
- インチ: 1S/C15H14N2OS/c1-16(2)11-7-9-12(10-8-11)17-15(18)13-5-3-4-6-14(13)19-17/h3-10H,1-2H3
- InChIKey: NSHFHKAMHZBLGC-UHFFFAOYSA-N
- ほほえんだ: C1C=CC=C2C(=O)N(C3=CC=C(N(C)C)C=C3)SC=12
計算された属性
- せいみつぶんしりょう: 270.08268425g/mol
- どういたいしつりょう: 270.08268425g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 19
- 回転可能化学結合数: 2
- 複雑さ: 339
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.1
- トポロジー分子極性表面積: 48.8Ų
2-4-(Dimethylamino)phenyl-1,2-benzothiazol-3-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Ambeed | A1453017-250mg |
2-(4-(Dimethylamino)phenyl)benzo[d]isothiazol-3(2H)-one |
106595-93-1 | 97% | 250mg |
$92.0 | 2025-03-04 | |
Aaron | AR01XCC5-250mg |
2-(4-(Dimethylamino)phenyl)benzo[d]isothiazol-3(2H)-one |
106595-93-1 | 97% | 250mg |
$97.00 | 2025-02-12 | |
1PlusChem | 1P01XC3T-250mg |
2-(4-(Dimethylamino)phenyl)benzo[d]isothiazol-3(2H)-one |
106595-93-1 | 97% | 250mg |
$68.00 | 2023-12-26 | |
1PlusChem | 1P01XC3T-1g |
2-(4-(Dimethylamino)phenyl)benzo[d]isothiazol-3(2H)-one |
106595-93-1 | 97% | 1g |
$170.00 | 2023-12-26 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1769211-1g |
2-(4-(Dimethylamino)phenyl)benzo[d]isothiazol-3(2H)-one |
106595-93-1 | 97% | 1g |
¥2182.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1769211-250mg |
2-(4-(Dimethylamino)phenyl)benzo[d]isothiazol-3(2H)-one |
106595-93-1 | 97% | 250mg |
¥940.00 | 2024-08-09 | |
eNovation Chemicals LLC | Y1215516-1g |
2-(4-(dimethylamino)phenyl)benzo[d]isothiazol-3(2H)-one |
106595-93-1 | 95% | 1g |
$240 | 2025-03-01 | |
TRC | D786230-50mg |
2-[4-(Dimethylamino)phenyl]-1,2-benzothiazol-3-one |
106595-93-1 | 50mg |
$155.00 | 2023-05-18 | ||
TRC | D786230-500mg |
2-[4-(Dimethylamino)phenyl]-1,2-benzothiazol-3-one |
106595-93-1 | 500mg |
$ 1200.00 | 2023-09-07 | ||
Ambeed | A1453017-1g |
2-(4-(Dimethylamino)phenyl)benzo[d]isothiazol-3(2H)-one |
106595-93-1 | 97% | 1g |
$230.0 | 2025-03-04 |
2-4-(Dimethylamino)phenyl-1,2-benzothiazol-3-one 関連文献
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Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116
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Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
2-4-(Dimethylamino)phenyl-1,2-benzothiazol-3-oneに関する追加情報
Introduction to 2-4-(Dimethylamino)phenyl-1,2-benzothiazol-3-one (CAS No. 106595-93-1)
2-4-(Dimethylamino)phenyl-1,2-benzothiazol-3-one, identified by the CAS number 106595-93-1, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the benzothiazole class, a scaffold that is widely recognized for its diverse biological activities and pharmacological potential. The structural features of 2-4-(Dimethylamino)phenyl-1,2-benzothiazol-3-one include a benzothiazole ring system linked to a phenyl group, with a dimethylamino substituent at the 2-4 position of the phenyl ring. Such structural motifs are often associated with enhanced binding affinity and metabolic stability, making this compound a promising candidate for further investigation in drug discovery.
The benzothiazole core is a well-documented pharmacophore in medicinal chemistry, exhibiting a broad spectrum of biological activities including antimicrobial, anti-inflammatory, antiviral, and anticancer properties. The presence of the dimethylamino group in 2-4-(Dimethylamino)phenyl-1,2-benzothiazol-3-one not only influences its electronic properties but also contributes to its potential as an intermediate in the synthesis of more complex bioactive molecules. This compound has been explored in various research settings, particularly for its role in modulating enzyme activity and interacting with biological targets.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of 2-4-(Dimethylamino)phenyl-1,2-benzothiazol-3-one with target proteins more accurately. These studies suggest that the compound may interact with enzymes involved in signal transduction pathways, making it a potential lead for developing novel therapeutic agents. For instance, preliminary docking studies have indicated that this molecule could bind to kinases and other regulatory proteins, which are critical in cancer cell proliferation and survival.
The synthesis of 2-4-(Dimethylamino)phenyl-1,2-benzothiazol-3-one involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include condensation reactions between appropriate precursors under controlled conditions. The introduction of the dimethylamino group typically involves reductive amination or nucleophilic substitution reactions, which are well-established in organic synthesis. The benzothiazole ring can be constructed via cyclization reactions of thioamides or thioureas with appropriate carbonyl compounds.
In terms of pharmacological evaluation, 2-4-(Dimethylamino)phenyl-1,2-benzothiazol-3-one has been tested for its activity against various disease-related targets. Notably, studies have shown promising results in inhibiting the activity of certain enzymes associated with neurodegenerative diseases. The dimethylamino group enhances the compound's ability to cross the blood-brain barrier, which is crucial for treating central nervous system disorders. Additionally, the benzothiazole moiety contributes to its stability and bioavailability, making it an attractive candidate for further development.
The compound's potential as an anticancer agent has also been explored through both in vitro and in vivo studies. Research indicates that 2-4-(Dimethylamino)phenyl-1,2-benzothiazol-3-one can induce apoptosis in cancer cells by modulating key signaling pathways involved in cell death and proliferation. The precise mechanism of action remains an area of active investigation, but early findings suggest that it may interfere with microtubule formation and disrupt mitotic progression in tumor cells.
From a chemical biology perspective, 2-4-(Dimethylamino)phenyl-1,2-benzothiazol-3-one serves as a valuable tool for studying enzyme inhibition and receptor binding interactions. Its structural versatility allows for modifications that can fine-tune its pharmacological properties. For example, introducing additional functional groups or altering the substitution pattern on the phenyl ring can lead to derivatives with enhanced potency or selectivity against specific biological targets.
The synthesis and application of 2-4-(Dimethylamino)phenyl-1,2-benzothiazol-3-one also highlight the importance of green chemistry principles in pharmaceutical research. Efforts are being made to develop more sustainable synthetic routes that minimize waste and reduce environmental impact. Techniques such as catalytic hydrogenation and solvent-free reactions are being explored to improve the efficiency and ecological footprint of producing this compound.
Future directions for research on 2-4-(Dimethylamino)phenyl-1,2-benzothiazol-3-one include exploring its interactions with other biological targets and evaluating its efficacy in preclinical models. Additionally, investigating structure-function relationships will help elucidate how modifications to its core structure influence its biological activity. These studies will not only contribute to our understanding of this compound but also provide insights into developing new classes of therapeutic agents based on similar scaffolds.
In conclusion, 2 - 4 - ( Dimethylaminophenyl ) - 1 , 2 - benzo thia z ol - 3 - one ( CAS No . 106595 - 93 - 1 ) represents a significant area of interest in pharmaceutical chemistry due to its structural features and potential biological activities . Its exploration as a lead compound for drug development underscores the importance of heterocyclic compounds like benzothiazoles in modern medicine . As research continues , it is anticipated that this molecule will reveal new therapeutic possibilities , contributing to advancements in treating various diseases.
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